molecular formula C19H20FN2O4P B11404128 Dimethyl (2-benzyl-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate

Dimethyl (2-benzyl-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11404128
M. Wt: 390.3 g/mol
InChI Key: MWCSHPCQBIGNLF-UHFFFAOYSA-N
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Description

Dimethyl (2-benzyl-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a phosphonate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2-benzyl-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate typically involves multiple steps One common approach is the condensation of a benzylamine derivative with a fluorophenylmethylamine, followed by cyclization to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-benzyl-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the benzyl or fluorophenyl groups.

Scientific Research Applications

Dimethyl (2-benzyl-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Dimethyl (2-benzyl-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl (2-benzyl-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate include other oxazole derivatives and phosphonate-containing molecules. Examples include:

  • Dimethyl (2-benzyl-5-{[(4-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate
  • Dimethyl (2-benzyl-5-{[(4-bromophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20FN2O4P

Molecular Weight

390.3 g/mol

IUPAC Name

2-benzyl-4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C19H20FN2O4P/c1-24-27(23,25-2)19-18(21-13-15-8-10-16(20)11-9-15)26-17(22-19)12-14-6-4-3-5-7-14/h3-11,21H,12-13H2,1-2H3

InChI Key

MWCSHPCQBIGNLF-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCC3=CC=C(C=C3)F)OC

Origin of Product

United States

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